
3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione” is a compound with the molecular weight of 154.17 . It is a powder with a melting point of 278-280 degrees . The IUPAC name for this compound is 3-(dimethylamino)-4-(methylamino)-3-cyclobutene-1,2-dione .
Molecular Structure Analysis
The InChI code for “3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione” is 1S/C7H10N2O2/c1-8-4-5(9(2)3)7(11)6(4)10/h8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
As mentioned earlier, “3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione” is a powder with a melting point of 278-280 degrees . It has a molecular weight of 154.17 .Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Disease Association
The compound has been associated with studies on metabolic processes and disease mechanisms. For instance, research on heterocyclic amines, structurally similar to 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione, highlights their formation during the cooking of meat and their potential carcinogenicity. The study indicates human exposure to these compounds through diet and emphasizes the significance of understanding their metabolism and health impacts (Nagao et al., 1996). Additionally, the role of specific enzymes, such as CYP1A2, in the metabolism of dietary heterocyclic amines, further underlines the compound's relevance in studies related to cancer risk and dietary habits (Butler et al., 1992).
Diagnostic and Therapeutic Research
The compound's involvement in diagnostic and therapeutic research is evident. High field 1H NMR spectroscopy, used for analyzing low molecular weight compounds in urine, showed patterns of metabolic changes associated with renal allograft dysfunction. This suggests the potential of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione and similar compounds in monitoring and diagnosing medical conditions (Foxall et al., 1993). Additionally, the examination of urinary metabolites for biological monitoring of exposure to specific compounds underscores the relevance of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione in occupational and environmental health (Hardt et al., 1999).
Wirkmechanismus
Target of Action
It’s known that this compound is a secondary amine , which suggests it may interact with various biological targets that have affinity for amines.
Mode of Action
As a secondary amine, it could potentially act as a Bronsted base, capable of accepting a hydron from a donor . This property might influence its interaction with its targets.
Result of Action
One study has shown that diamino substituted cyclobut-3-ene-1,2-dione compounds displayed good to excellent in vitro anti-tb activities .
Eigenschaften
IUPAC Name |
3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)4-3(7)5(9)6(4)10/h7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUDNVBUBDBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |
CAS RN |
162362-86-9 |
Source


|
| Record name | 3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

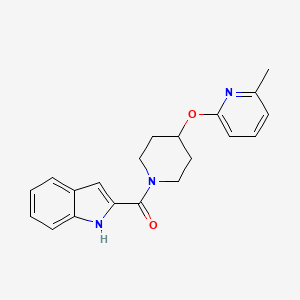
![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)
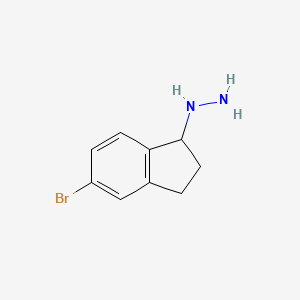
![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)
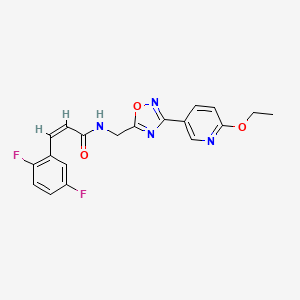
![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)
![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)
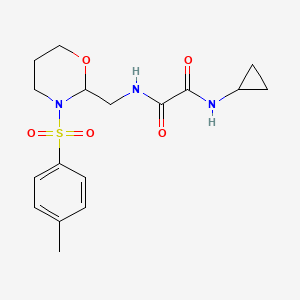
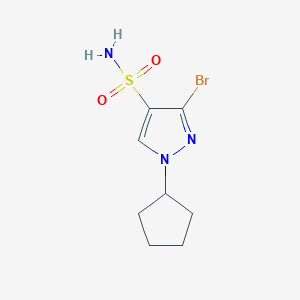
![5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2832525.png)
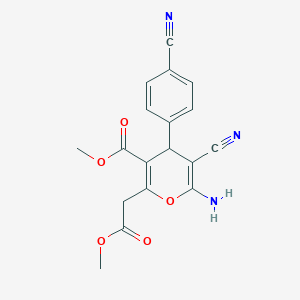
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B2832528.png)
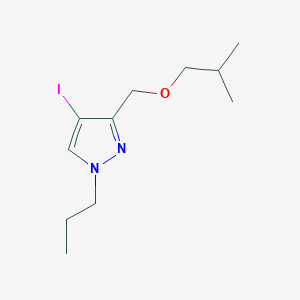
![N-(3,5-dimethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2832530.png)